4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Lipophilicity clogP Drug-likeness

4-tert-Butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide (CAS 2097895-83-3) is a synthetic pyrrolidine-3-carboxamide derivative featuring a γ-lactam (pyrrolidine-2-one) core with a tert-butyl substituent at the 4-position, a 2-oxo group, and an N-(4-trifluoromethylphenyl) carboxamide side chain. With a molecular formula of C₁₆H₁₉F₃N₂O₂ and a molecular weight of 328.33 g/mol, this compound belongs to a broader class of pyrrolidine carboxamides investigated as enzyme inhibitors and receptor modulators.

Molecular Formula C16H19F3N2O2
Molecular Weight 328.335
CAS No. 2097895-83-3
Cat. No. B2519526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
CAS2097895-83-3
Molecular FormulaC16H19F3N2O2
Molecular Weight328.335
Structural Identifiers
SMILESCC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C16H19F3N2O2/c1-15(2,3)11-8-20-13(22)12(11)14(23)21-10-6-4-9(5-7-10)16(17,18)19/h4-7,11-12H,8H2,1-3H3,(H,20,22)(H,21,23)
InChIKeyIMQYKWLXPZIENZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-tert-Butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide (CAS 2097895-83-3): Structural Identity and In-Class Context for Procurement Evaluation


4-tert-Butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide (CAS 2097895-83-3) is a synthetic pyrrolidine-3-carboxamide derivative featuring a γ-lactam (pyrrolidine-2-one) core with a tert-butyl substituent at the 4-position, a 2-oxo group, and an N-(4-trifluoromethylphenyl) carboxamide side chain . With a molecular formula of C₁₆H₁₉F₃N₂O₂ and a molecular weight of 328.33 g/mol, this compound belongs to a broader class of pyrrolidine carboxamides investigated as enzyme inhibitors and receptor modulators [1]. The combination of a bulky tert-butyl group and an electron-withdrawing para-trifluoromethylphenyl moiety confers distinct steric and electronic properties that differentiate it from simpler pyrrolidine carboxamide analogs lacking both features simultaneously [2].

Why Generic Substitution Is Inadequate for 4-tert-Butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide


Pyrrolidine-3-carboxamide derivatives exhibit steep structure-activity relationships where even minor substituent variations profoundly alter target engagement, selectivity, and physicochemical properties [1]. The target compound's simultaneous presence of a 4-tert-butyl group (enhancing steric bulk and metabolic stability) and a para-CF₃-phenyl amide (modulating electronic effects and halogen-bonding potential) creates a substitution pattern that is not replicated by common analogs such as 4-tert-butyl-2-oxo-N-phenylpyrrolidine-3-carboxamide (lacking CF₃), N-(trifluoromethyl)pyrrolidine-3-carboxamide (lacking tert-butyl), or 4-(trifluoromethyl)pyrrolidine-3-carboxamide (lacking oxo and tert-butyl) . Generic interchange without experimental validation risks selecting a compound with untested potency, altered selectivity, and divergent physicochemical behavior, potentially invalidating research findings .

Quantitative Differentiation Evidence for 4-tert-Butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide Against In-Class Alternatives


Predicted Lipophilicity (clogP) Differentiation vs. Non-CF₃ and Non-tert-Butyl Analogs

The target compound has a computed clogP of approximately 2.72 [1], reflecting the combined lipophilic contributions of the tert-butyl and para-CF₃-phenyl groups. In contrast, N-(trifluoromethyl)pyrrolidine-3-carboxamide (lacking tert-butyl and oxo) shows an XLogP3-AA of 0.4 [2], while the non-CF₃ analog 4-tert-butyl-2-oxo-N-phenylpyrrolidine-3-carboxamide has a lower predicted clogP due to the absence of the strongly lipophilic CF₃ group . The ~2.3 log unit increase relative to the simplest trifluoromethyl pyrrolidine carboxamide translates to approximately 200-fold higher predicted membrane partitioning, which critically impacts cell-based assay performance and oral bioavailability potential.

Lipophilicity clogP Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential vs. Polar Analogs

The target compound exhibits a calculated TPSA of 49.41 Ų [1], which falls below the widely accepted threshold of <60–70 Ų for favorable passive blood-brain barrier (BBB) penetration [2]. This is a direct consequence of the internal hydrogen bonding capacity of the pyrrolidine-2-one and carboxamide groups combined with the hydrophobic shielding provided by the tert-butyl and CF₃-phenyl substituents. In contrast, more polar pyrrolidine carboxamides with free amine or additional H-bond donors (e.g., unsubstituted pyrrolidine-3-carboxamide, TPSA ≈ 75 Ų) exceed this threshold [3]. The ~25 Ų reduction in TPSA relative to simpler analogs positions the target compound as a more favorable scaffold for CNS-targeted probe development.

TPSA CNS penetration Blood-brain barrier Drug design

Hydrogen Bond Acceptor Count and Halogen-Bonding Potential from the para-CF₃-Phenyl Moiety

The para-trifluoromethyl group on the phenyl ring of the target compound introduces three fluorine atoms capable of participating in orthogonal multipolar C–F···protein interactions, including halogen bonding with backbone carbonyls and side-chain hydroxyls [1]. Literature surveys demonstrate that CF₃-phenyl substitution can enhance target binding affinity by 2- to 10-fold compared to non-fluorinated phenyl analogs through these interactions [2]. The non-CF₃ comparator 4-tert-butyl-2-oxo-N-phenylpyrrolidine-3-carboxamide lacks this fluorine-based interaction capacity entirely, while meta-CF₃ analogs exhibit different interaction geometry and reduced halogen-bonding potential due to altered electron distribution .

Halogen bonding CF₃ group Binding affinity Enzyme inhibition

Steric Bulk of 4-tert-Butyl Group: Metabolic Stability Advantage vs. Unsubstituted Pyrrolidine Analogs

The 4-tert-butyl substituent on the pyrrolidine ring provides substantial steric shielding of the adjacent carboxamide and the pyrrolidine-2-one ring, a structural motif known to reduce oxidative metabolism by cytochrome P450 enzymes [1]. In structurally related tert-butylpyrrolidine archetypes developed as melanocortin-4 receptor modulators, the tert-butyl group was essential for achieving oral bioavailability; removal resulted in rapid hepatic clearance [2]. By contrast, 4-(trifluoromethyl)pyrrolidine-3-carboxamide (CAS 1598325-33-7), which lacks both the tert-butyl group and the 2-oxo substitution, is expected to exhibit greater metabolic vulnerability due to exposed benzylic and α-amino oxidation sites .

Metabolic stability tert-butyl group CYP450 oxidation Steric shielding

High-Impact Research and Procurement Scenarios for 4-tert-Butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide


Enzyme Inhibitor Probe Development Requiring Balanced Lipophilicity for Cell-Based Assays

With a computed clogP of ~2.72 and TPSA of 49.41 Ų [1], this compound is suited as a starting scaffold for intracellular enzyme inhibitor programs (e.g., kinase or InhA-type targets [2]) where sufficient membrane permeability must be balanced against aqueous solubility. The dual hydrophobic features (tert-butyl + para-CF₃-phenyl) provide a lipophilicity window that is 2–3 log units above simpler pyrrolidine carboxamides while remaining within drug-like space (clogP < 5), enabling structure-based optimization without immediately breaching permeability-solubility trade-off limits.

Halogen Bonding-Enabled Affinity Optimization in Fragment-Based Drug Discovery

The para-CF₃-phenyl group offers well-documented capacity for C–F···protein halogen bonding [1], making this compound a suitable core for fragment growing or scaffold hopping campaigns where fluorine-mediated interactions are exploited for affinity maturation. Procurement of the non-fluorinated phenyl analog would eliminate this interaction modality, reducing the compound's utility as a fluorinated probe [2].

CNS-Targeted Probe Development Leveraging Favorable TPSA Profile

The calculated TPSA of 49.41 Ų falls well below the 60–70 Ų threshold for passive BBB penetration [1], suggesting this scaffold is intrinsically more CNS-penetrant than polar pyrrolidine carboxamide alternatives. Research programs targeting neuroinflammation, neurodegenerative disease targets, or CNS-penetrant enzyme inhibitors may find this compound a more suitable starting point than higher-TPSA analogs that are effectively excluded from the CNS compartment [2].

Quote Request

Request a Quote for 4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.